Technical Monograph: 3,4-Dibromo-6-fluoro-1H-indazole
Technical Monograph: 3,4-Dibromo-6-fluoro-1H-indazole
This technical guide details the chemical profile, synthesis, and application logic of 3,4-Dibromo-6-fluoro-1H-indazole (CAS 887567-86-4) . It is designed for medicinal chemists requiring a bifunctional scaffold for orthogonal cross-coupling strategies.
CAS 887567-86-4 | Molecular Formula: C₇H₃Br₂FN₂ | MW: 293.92 g/mol
Executive Summary & Strategic Utility
3,4-Dibromo-6-fluoro-1H-indazole is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors (e.g., FGFR, PI3K, and VEGFR pathways). Its structural value lies in its orthogonal reactivity profile :
-
C3-Bromine: Highly reactive toward oxidative addition (Suzuki/Sonogashira) under mild conditions.
-
C4-Bromine: Sterically hindered and electronically distinct, requiring forcing conditions or specialized ligands, allowing for sequential functionalization.
-
C6-Fluorine: Modulates metabolic stability (blocks Phase I oxidation) and enhances lipophilicity without adding significant steric bulk.
Chemical Profile & Physical Properties[1][2]
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Typical of poly-halogenated indazoles. |
| Purity | ≥ 97% (HPLC) | Critical for preventing homo-coupling side reactions. |
| Solubility | DMSO, DMF, THF | Poor solubility in water and non-polar alkanes. |
| pKa (NH) | ~13.8 | Calculated; requires base (e.g., Cs₂CO₃) for N-alkylation. |
| Storage | 2–8°C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen. |
Synthesis & Manufacturing Protocol
The synthesis of CAS 887567-86-4 is rarely a single-step process. High-purity isolation requires a convergent route starting from 4-bromo-6-fluoro-2-methylaniline .
Step-by-Step Methodology
Phase 1: Construction of the Indazole Core (Jacobson Cyclization)
-
Acetylation: Treat 4-bromo-6-fluoro-2-methylaniline with acetic anhydride (
) in chloroform to protect the amine.-
Why: Prevents side reactions during the nitrosation step.
-
-
Nitrosation & Cyclization: React the acetanilide intermediate with isoamyl nitrite and potassium acetate (KOAc) in toluene at reflux (80–90°C).
Phase 2: C3-Selective Bromination
-
Reagents: Dissolve 4-bromo-6-fluoro-1H-indazole in DMF. Add N-Bromosuccinimide (NBS) (1.05 equiv).
-
Conditions: Stir at room temperature (25°C) for 2–4 hours.
-
Control: Monitor by LC-MS. Over-bromination is rare due to the deactivated nature of the ring, but temperature control is vital to prevent N-bromination.
-
-
Workup: Quench with aqueous sodium thiosulfate (
) to remove excess bromine species. Precipitate with water, filter, and wash with cold heptane.
Synthesis Logic Diagram
Figure 1: Convergent synthesis pathway maximizing regiocontrol.
Reactivity & Functionalization Strategy
The core value of this molecule is the ability to differentiate between the two bromine atoms.[8][9]
Regioselectivity Rules (The "Why")
-
C3-Position (Pyrazole Ring): Electronically more deficient and accessible. In Pd-catalyzed cross-couplings (Suzuki-Miyaura), the oxidative addition of Pd(0) occurs here first .
-
C4-Position (Benzene Ring): Sterically hindered by the peri-interaction with C3 and the N1 position. Reacts second , typically requiring higher temperatures (>100°C) or specialized ligands (e.g., XPhos, RuPhos).
Experimental Protocol: Selective C3-Arylation
Use this protocol to install the first R-group at C3 while leaving C4-Br intact.
-
Setup: In a microwave vial, combine CAS 887567-86-4 (1.0 equiv), Aryl-Boronic Acid (1.1 equiv), and
(2.0 equiv). -
Catalyst: Add
(5 mol%).-
Note: Avoid highly active catalysts like
in the first step to prevent "double coupling."
-
-
Solvent: Dioxane:Water (4:1). Degas with Argon for 10 mins.
-
Reaction: Heat to 85°C for 4–6 hours.
-
Result: Exclusive formation of the 3-Aryl-4-bromo-6-fluoro-1H-indazole .
Functionalization Logic Map
Figure 2: Orthogonal cross-coupling strategy for library generation.
Safety & Handling
-
Hazards: Classified as Irritant (H315, H319, H335) .
-
Sensitization: Potential skin sensitizer due to the halogenated motif.
-
Waste: Dispose of palladium-contaminated aqueous waste separately.
-
Storage: Store under inert gas. The C-Br bonds are light-sensitive over long periods; use amber vials.
References
-
Synthesis of Halogenated Indazoles: ChemicalBook & BenchChem Protocols. "Synthesis of 4-bromo-6-fluoro-1H-indazole derivatives."
-
Regioselectivity in Indazole Couplings: RSC Advances, 2021. "Regioselective C7 bromination and Suzuki–Miyaura cross-coupling of 4-substituted indazoles." (Validating C3 vs C4/C7 selectivity patterns).
-
Kinase Inhibitor Applications: Letters in Drug Design & Discovery, 2023. "Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents."
-
General Indazole Synthesis: Organic Chemistry Portal. "Synthesis of Indazoles via Diazotization."
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. 885520-35-4 | 4-BROMO-6-FLUORO (1H)INDAZOLE [fluoromart.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
